molecular formula C10H20O2 B12403404 2-Ethylhexyl acetate-d17

2-Ethylhexyl acetate-d17

Cat. No.: B12403404
M. Wt: 189.37 g/mol
InChI Key: WOYWLLHHWAMFCB-PFUYVGSFSA-N
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Description

2-Ethylhexyl acetate-d17 is a deuterium-labeled version of 2-Ethylhexyl acetate. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl acetate-d17 is synthesized by incorporating deuterium into 2-Ethylhexyl acetate. The process involves the esterification of 2-Ethylhexanol with acetic acid in the presence of a deuterium source. The reaction is typically carried out under reflux conditions with a suitable catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure the efficient incorporation of deuterium into the final product. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl acetate-d17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethylhexyl acetate-d17 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:

    Drug Development: Used as a tracer for quantitation during the drug development process.

    Metabolic Studies: Helps in studying the metabolic pathways of drugs by tracking the deuterium-labeled compound.

    Pharmacokinetic Studies: Used to investigate the pharmacokinetic profiles of drugs.

    Industrial Applications: Employed in the production of various resins and polymers.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl acetate-d17 involves its role as a tracer in scientific research. The deuterium label allows for the precise tracking of the compound in various biological and chemical systems. This helps in understanding the metabolic and pharmacokinetic profiles of drugs. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl acetate-d17 is unique due to the incorporation of deuterium, which significantly alters its physical and chemical properties. This makes it an invaluable tool in scientific research, particularly in drug development and metabolic studies .

Properties

Molecular Formula

C10H20O2

Molecular Weight

189.37 g/mol

IUPAC Name

[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] acetate

InChI

InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,10D

InChI Key

WOYWLLHHWAMFCB-PFUYVGSFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C

Canonical SMILES

CCCCC(CC)COC(=O)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.